molecular formula C8H18N2O B1492473 trans-2-(2-Tert-butylhydrazin-1-yl)cyclobutan-1-ol CAS No. 2165506-45-4

trans-2-(2-Tert-butylhydrazin-1-yl)cyclobutan-1-ol

Cat. No. B1492473
CAS RN: 2165506-45-4
M. Wt: 158.24 g/mol
InChI Key: QMKXBIMJCGLIBO-RNFRBKRXSA-N
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Description

Trans-2-(2-Tert-butylhydrazin-1-yl)cyclobutan-1-ol, more commonly known as TBHC, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic hydrazone derivative of 2-tert-butylcyclobutan-1-ol, a compound found in many plants and animals. TBHC is widely used in chemical synthesis, as a reagent for the preparation of other compounds, and as a catalyst in various reactions.

Scientific Research Applications

TBHC is widely used in the scientific research field. It is used as a reagent in the synthesis of various compounds, such as amines, alcohols, and phenols. It is also used as a catalyst in various reactions, such as the synthesis of polymers, the formation of cyclic ethers, and the preparation of heterocyclic compounds.

Mechanism of Action

TBHC acts as a catalyst in the reactions it is used in. It is believed to act by forming a complex with the reactants, which facilitates the reaction by lowering the activation energy.
Biochemical and Physiological Effects
TBHC has no known effects on biochemistry or physiology. It is considered to be a safe compound, with a low toxicity and no known adverse effects.

Advantages and Limitations for Lab Experiments

TBHC is a relatively simple compound to synthesize, and it is widely used in the scientific research field. It is an effective catalyst for various reactions, and it is relatively safe to use. However, it is not suitable for use in reactions involving high temperatures or pressures, as it can decompose at high temperatures.

Future Directions

There are many potential future directions for the use of TBHC in scientific research. It could be used as a catalyst in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of polymers, or as a reagent in the preparation of heterocyclic compounds. Additionally, TBHC could be used in the synthesis of drugs, or as a reagent for the preparation of other organic compounds. Finally, it could be used as a catalyst in reactions involving high temperatures or pressures, such as those used in the synthesis of polymers.

properties

IUPAC Name

(1R,2R)-2-(2-tert-butylhydrazinyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,3)10-9-6-4-5-7(6)11/h6-7,9-11H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKXBIMJCGLIBO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NNC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NN[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(2-Tert-butylhydrazin-1-yl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(2-Tert-butylhydrazin-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(2-Tert-butylhydrazin-1-yl)cyclobutan-1-ol
Reactant of Route 3
trans-2-(2-Tert-butylhydrazin-1-yl)cyclobutan-1-ol
Reactant of Route 4
trans-2-(2-Tert-butylhydrazin-1-yl)cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
trans-2-(2-Tert-butylhydrazin-1-yl)cyclobutan-1-ol
Reactant of Route 6
trans-2-(2-Tert-butylhydrazin-1-yl)cyclobutan-1-ol

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